REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:20]=[CH:19][C:8]([CH2:9][NH:10][NH:11]C(OC(C)(C)C)=O)=[CH:7][CH:6]=1)=[O:4].[ClH:21]>>[ClH:21].[NH:10]([CH2:9][C:8]1[CH:19]=[CH:20][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=1)[NH2:11] |f:2.3|
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Name
|
|
Quantity
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1.89 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(CNNC(=O)OC(C)(C)C)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction for 16 hours it
|
Duration
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16 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white powder
|
Name
|
|
Type
|
|
Smiles
|
Cl.N(N)CC1=CC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |